(2Z)-Afatinib-d6 is a deuterated derivative of Afatinib, which is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is utilized primarily in scientific research to study the pharmacokinetics and mechanisms of action of EGFR inhibitors in various cancer models. Afatinib itself has been approved for the treatment of non-small cell lung cancer with specific EGFR mutations, making its deuterated form significant for advanced studies involving isotope labeling and tracking in biological systems.
(2Z)-Afatinib-d6 is derived from Afatinib, which is classified under small-molecule anticancer agents. It specifically targets the EGFR and its related pathways, playing a crucial role in cell proliferation and survival. The compound is synthesized from commercially available precursors through multi-step chemical reactions that incorporate deuterium isotopes.
The synthesis of (2Z)-Afatinib-d6 involves several key steps:
The industrial production of (2Z)-Afatinib-d6 follows similar synthetic routes but is optimized for scale and purity, often employing techniques such as high-performance liquid chromatography for purification .
(2Z)-Afatinib-d6 has a molecular formula of C24H25ClFN5O3D6. Its structure includes:
The incorporation of deuterium alters the compound's physical properties slightly compared to its non-deuterated counterpart, which can be beneficial for tracing studies in biological systems .
(2Z)-Afatinib-d6 can participate in various chemical reactions:
These reactions are essential for understanding the compound's metabolic pathways and potential interactions within biological systems.
The mechanism of action of (2Z)-Afatinib-d6 mirrors that of Afatinib, wherein it covalently binds to the kinase domains of EGFR, HER2, and HER4. This binding leads to:
Studies indicate that (2Z)-Afatinib-d6 exhibits similar potency against both wild-type and mutant forms of EGFR, making it a valuable tool for research into drug resistance mechanisms .
(2Z)-Afatinib-d6 exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate experimental conditions when utilizing this compound in research applications .
(2Z)-Afatinib-d6 is primarily used in scientific research contexts:
The selection of deuteration sites in afatinib-d6 targets the N,N-dimethylamino group, a known metabolic hotspot where oxidative N-demethylation generates inactive metabolites. Deuterium substitution capitalizes on the deuterium kinetic isotope effect (DKIE), arising from the higher zero-point vibrational energy of C-H bonds compared to C-D bonds. This increases the activation energy required for bond cleavage by 1.2–1.5 kcal/mol, slowing cytochrome P450 (CYP)-mediated oxidation [2] [7]. Computational analyses indicate that deuteration at these positions minimally perturbs afatinib’s molecular volume (ΔV = 0.140 cm³/mol per atom) and lipophilicity (ΔlogP = -0.006), preserving its ATP-binding site interactions [2] [9].
Afatinib-d6 is synthesized via deuterium exchange of the precursor using deuterated dimethylamine under Pd/C catalysis or via reductive deuteration of afatinib intermediates [7] [8]. Key quality control involves:
Table 1: Deuterated EGFR Inhibitors in Development
Compound | Deuteration Site | Target | Key Improvement |
---|---|---|---|
Afatinib-d6 | N,N-dimethyl-d6 | EGFR/HER2 | Metabolic stability |
Donafenib | Trifluoromethyl-d3 | Multi-kinase | Reduced CYP3A4-mediated clearance |
Deucravacitinib | Aliphatic methyl-d3 | TYK2 | Prevention of non-selective metabolites |
Tivozanib-d3 | Ethyl-d3 moiety | VEGFR | Extended half-life |
Data consolidated from deuterated drug reviews [2] [7].
Deuteration significantly alters afatinib’s pharmacokinetics:
Afatinib-d6 forms an irreversible covalent bond with EGFR’s Cys797 via its acrylamide warhead. Stable isotopes enable precise quantification of this adduct:
Table 2: Analytical Techniques for Covalent Adduct Detection
Technique | Resolution | Key Metrics | Afatinib-d6 Application |
---|---|---|---|
LC-HRMS | Intact protein | Mass shift (+492 Da) | Direct adduct quantification in cell lysates |
Peptide mapping | <5 ppm error | Modified peptide sequence confirmation | Site-specific Cys797 modification |
SILAC proteomics | Multiplexed (3-plex) | Target occupancy ratios | EGFR engagement in NSCLC cell lines |
NMR binding assays | Atomic-level | Chemical shift perturbations | Conformational effects of deuteration |
Data from proteomics and covalent inhibitor studies [1] [3] [5].
Deuteration influences the binding kinetics of covalent TKIs:
Stable isotopes resolve on- vs. off-target binding:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7